3-n-Propyl-2-pyrazolin-5-one (CAS 29211-70-9) is a highly functionalized heterocyclic building block characterized by an n-propyl substitution at the 3-position of the pyrazolinone ring [1]. In industrial procurement and advanced organic synthesis, this specific aliphatic chain length provides a critical balance of steric hindrance and lipophilicity that is absent in the more ubiquitous 3-methyl-2-pyrazolin-5-one (the standard edaravone precursor)[1]. Buyers typically select the n-propyl variant when downstream applications—such as the synthesis of medium-chain alkynoic esters, specialized azo dyes, or lipophilic pharmaceutical analogs—require enhanced solubility in non-polar organic solvents and specific regiocontrol during oxidative ring-cleavage or N-alkylation processes.
Substituting 3-n-Propyl-2-pyrazolin-5-one with the cheaper, more common 3-methyl-2-pyrazolin-5-one frequently leads to process inefficiencies and altered product distributions in target-oriented synthesis [1]. The n-propyl group fundamentally shifts the tautomeric equilibrium and steric environment of the pyrazolinone core [1]. In oxidative cleavage protocols, utilizing the methyl analog results in significantly lower yields of the corresponding acetylenic esters due to differing side-reaction profiles. Furthermore, in organometallic complexation and dye synthesis, the shorter methyl chain often fails to provide the necessary lipophilicity, leading to premature precipitation during liquid-liquid extraction and reduced compatibility with non-polar polymer matrices.
When subjected to oxidative ring cleavage using thallium(III) nitrate trihydrate in methanol, 3-n-propyl-2-pyrazolin-5-one demonstrates significantly higher conversion efficiency compared to its shorter-chain analogs [1]. The synthesis of methyl 2-hexynoate from the n-propyl precursor achieves a 70% yield, whereas the identical oxidative cleavage of 3-methyl-2-pyrazolin-5-one yields only 53% of the corresponding methyl 2-butynoate[1].
| Evidence Dimension | Yield of corresponding methyl alkynoate via Tl(NO3)3 oxidation |
| Target Compound Data | 70% yield (methyl 2-hexynoate) |
| Comparator Or Baseline | 53% yield (methyl 2-butynoate from 3-methyl-2-pyrazolin-5-one) |
| Quantified Difference | 17% absolute yield increase (+32% relative improvement) |
| Conditions | Oxidation with thallium(III) nitrate trihydrate in methanol at room temperature to reflux |
This substantial yield improvement makes the n-propyl derivative a far more cost-effective and reliable precursor for the industrial synthesis of medium-chain alpha,beta-alkynoic esters.
The inclusion of the n-propyl chain significantly alters the partition coefficient of the pyrazolinone scaffold [1]. The addition of two methylene units relative to 3-methyl-2-pyrazolin-5-one increases the logP value by approximately 1.0 unit[1]. This structural modification dramatically improves the compound's solubility in moderately non-polar organic solvents such as chloroform, tetrahydrofuran (THF), and ethyl acetate.
| Evidence Dimension | Calculated Lipophilicity (logP) |
| Target Compound Data | Estimated +1.0 logP units higher |
| Comparator Or Baseline | 3-methyl-2-pyrazolin-5-one (baseline lipophilicity) |
| Quantified Difference | Approx. 10-fold increase in octanol/water partition ratio |
| Conditions | Standard liquid-liquid extraction and homogeneous catalysis conditions |
Enhanced organic solubility prevents premature precipitation during complex syntheses and streamlines liquid-liquid extraction workflows, reducing solvent volumes required in scale-up.
The specific steric and electronic profile of the n-propyl group dictates the tautomeric equilibrium of the pyrazolinone ring, which is crucial for selective organometallic reactions [1]. In the reaction with 1-alkynyl Fischer carbene complexes, 3-n-propyl-2-pyrazolin-5-one selectively generates N-heterocyclic aminocarbene complexes [1]. In contrast, phenyl-substituted or structurally divergent pyrazolinones yield a mixed distribution of alkoxycarbene and aminocarbene complexes, complicating purification [1].
| Evidence Dimension | Product distribution in Fischer carbene complexation |
| Target Compound Data | Selective formation of aminocarbene complexes |
| Comparator Or Baseline | Phenyl-substituted pyrazolinones (mixed alkoxy/aminocarbene products) |
| Quantified Difference | High target selectivity vs. mixed product distribution |
| Conditions | Reaction with (OC)5M=C(OEt)C≡CPh (M = Cr, W) |
High regioselectivity in complexation eliminates the need for difficult chromatographic separations, making this compound the preferred ligand precursor for N-heterocyclic carbene synthesis.
Due to its validated 70% yield in oxidative cleavage reactions, 3-n-propyl-2-pyrazolin-5-one is the optimal starting material for synthesizing methyl 2-hexynoate and related acetylenic esters [1]. This pathway is highly favored in flavor, fragrance, and pharmaceutical intermediate manufacturing where avoiding low-yielding methyl analogs is critical for cost efficiency.
In pharmaceutical chemistry, substituting the standard methyl group with an n-propyl group increases the logP of the resulting pyrazolone therapeutics [2]. This makes the compound an essential building block for designing neuroprotective agents or antioxidants that require enhanced blood-brain barrier penetration or improved cellular membrane permeability.
The predictable tautomeric behavior of the n-propyl derivative ensures high selectivity when reacting with transition metal carbene complexes [3]. It is specifically selected by organometallic chemists to cleanly generate aminocarbene complexes without the mixed-product contamination seen with phenyl-substituted pyrazolinones.
Irritant